Home > Products > Screening Compounds P115113 > 11-Ethyl Camptothecin
11-Ethyl Camptothecin - 185807-29-8

11-Ethyl Camptothecin

Catalog Number: EVT-1441618
CAS Number: 185807-29-8
Molecular Formula: C22H20N2O4
Molecular Weight: 376.412
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

10-hydroxy-7-ethyl camptothecin (HECPT) is a key active metabolite of the camptothecin analog irinotecan (CPT-11) [, , , , , , ]. It exhibits significantly greater cytotoxic activity compared to CPT-11 in vitro [, , , ]. HECPT belongs to the camptothecin family, known for their antitumor properties []. Despite its potency, HECPT’s poor water solubility limits its direct clinical use in patients [, , ].

Future Directions
  • Formulation development: Exploring novel drug delivery systems to overcome its poor water solubility and enhance its bioavailability for clinical use [, ].
  • Combination therapies: Investigating synergistic effects of HECPT in combination with other anticancer agents to improve treatment efficacy [, , , ].
  • Mechanism of resistance: Further exploring the mechanisms of resistance to HECPT and developing strategies to overcome them [, , ].

Camptothecin (CPT)

  • Relevance: Camptothecin serves as the core chemical scaffold for 11-Ethyl Camptothecin and many other derivatives discussed in the papers. All these compounds share the basic structure of camptothecin but have different substituents, leading to variations in their pharmacological properties. The papers discuss various chemical modifications made to the camptothecin structure to improve its solubility, efficacy, and toxicity profile, highlighting the importance of structural modifications in drug development. [, , ]

7-Ethyl Camptothecin

    Compound Description: This compound is a derivative of camptothecin with an ethyl group substituted at position 7. [] It shows greater antitumor activity than camptothecin itself. []

    Relevance: 7-Ethyl Camptothecin shares the core camptothecin ring system with 11-Ethyl Camptothecin. This compound exemplifies a modification at a different position (7) on the camptothecin scaffold, while 11-Ethyl Camptothecin has the ethyl group at position 11. Comparing their activities and properties can reveal the impact of substituent positioning on the biological activities of camptothecin analogues. []

10-Hydroxy-7-ethyl Camptothecin (HECPT)

7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy-camptothecin (CPT-11/Irinotecan)

  • Relevance: While both CPT-11 and 11-Ethyl Camptothecin are synthetic derivatives of camptothecin, CPT-11 differs significantly in its structure. It incorporates a large, complex carbamate side chain at position 10, designed to improve its water solubility. In contrast, 11-Ethyl Camptothecin likely has a simpler structure with only an ethyl group at position 11. The papers frequently mention CPT-11 and its active metabolite SN-38 as a successful example of enhancing camptothecin’s water solubility and improving its pharmacological profile, a key challenge in developing camptothecin analogues like 11-Ethyl Camptothecin. [, , , , ]

7-Ethyl-10-hydroxycamptothecin (SN-38)

    Compound Description: SN-38 is the active metabolite of CPT-11, generated through enzymatic hydrolysis primarily in the liver. [, , , ] It is significantly more potent than CPT-11 as a topoisomerase I inhibitor. [, , , ] SN-38 is poorly soluble in water, limiting its direct clinical use. [, ]

    Relevance: SN-38, like 11-Ethyl Camptothecin, is a camptothecin derivative with modifications at the 7 and 10 positions. Understanding the structure-activity relationships of SN-38 and its efficacy as an antitumor agent can provide insights into the potential development of 11-Ethyl Camptothecin. The papers highlight SN-38 as a potent topoisomerase I inhibitor despite its solubility issues, offering a comparative perspective on the challenges and opportunities in developing camptothecin analogues. [, , , ]

9-Dimethylaminomethyl-10-hydroxycamptothecin (Topotecan)

    Compound Description: Topotecan is another camptothecin analog that acts as a topoisomerase I inhibitor. [] It exhibits antitumor activity against various cancers. []

    Relevance: Topotecan, similar to 11-Ethyl Camptothecin, exemplifies the diverse structural modifications possible within the camptothecin family. It features a dimethylaminomethyl group at position 9 and a hydroxyl group at position 10. The study comparing the efficacy of CPT-11 to Topotecan in various cancer models emphasizes the importance of exploring different structural modifications for improved activity and overcoming drug resistance. []

7-Methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC)

    Compound Description: MEC is a photodegradant of Lurtotecan, another camptothecin analog. It is formed by the cleavage of the piperazino moiety in Lurtotecan upon exposure to light. [] MEC has shown greater cytotoxicity compared to Lurtotecan, Topotecan, and SN-38 in several human tumor cell lines. []

    Relevance: Although structurally different from 11-Ethyl Camptothecin, MEC is a camptothecin analogue and a photodegradant of Lurtotecan, highlighting the susceptibility of these compounds to degradation. The study emphasizes the importance of proper handling and storage conditions to prevent degradation and ensure the stability of camptothecin analogues. []

Synthesis Analysis

The synthesis of 11-Ethyl Camptothecin typically involves several steps that modify the parent camptothecin structure. One common method includes:

  1. Starting Material: Camptothecin is used as the starting material.
  2. Alkylation: The hydroxyl group at the 11-position of camptothecin undergoes alkylation with ethyl iodide or another ethylating agent to introduce the ethyl group.
  3. Purification: The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Technical details about the reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity but are often proprietary to specific research laboratories or pharmaceutical companies.

Molecular Structure Analysis

The molecular structure of 11-Ethyl Camptothecin features a tetracyclic ring system characteristic of camptothecin derivatives. The key structural components include:

  • Tetracyclic Core: The core consists of a fused ring system that includes a quinoline-like structure.
  • Ethyl Substitution: An ethyl group is attached at the 11-position, which distinguishes it from other derivatives.
  • Functional Groups: The molecule contains hydroxyl and carbonyl functional groups that are essential for its biological activity.

The three-dimensional conformation of the molecule plays a significant role in its interaction with topoisomerase I .

Chemical Reactions Analysis

11-Ethyl Camptothecin participates in various chemical reactions that can be utilized for further modifications or to study its reactivity:

  1. Hydrolysis: Under acidic or basic conditions, the lactone ring can undergo hydrolysis to form an open-chain carboxylic acid derivative.
  2. Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes, potentially altering biological activity.
  3. Reactions with Nucleophiles: The carbonyl group can react with nucleophiles, facilitating further synthetic modifications.

These reactions are essential for exploring structure-activity relationships and enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 11-Ethyl Camptothecin primarily involves inhibition of topoisomerase I, an enzyme critical for DNA replication. The process can be summarized as follows:

  1. Binding: 11-Ethyl Camptothecin binds to the enzyme-DNA complex formed during DNA replication.
  2. Stabilization of Cleavable Complex: This binding stabilizes the transient single-strand breaks created by topoisomerase I during its catalytic cycle.
  3. Prevention of Re-ligation: By preventing the re-ligation of these breaks, 11-Ethyl Camptothecin induces DNA damage, leading to apoptosis in rapidly dividing cancer cells.

This mechanism highlights its potential as an effective chemotherapeutic agent against various cancers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 11-Ethyl Camptothecin include:

  • Molecular Weight: 376.41 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Solubility: It exhibits limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide and ethanol.

These properties are critical for formulation development in pharmaceutical applications .

Applications

11-Ethyl Camptothecin has significant potential in scientific research and therapeutic applications:

  1. Anticancer Research: It is primarily studied for its effectiveness against various cancers, including colorectal and lung cancer.
  2. Drug Development: As a topoisomerase I inhibitor, it serves as a lead compound for developing new anticancer agents with improved efficacy and reduced side effects.
  3. Mechanistic Studies: Researchers utilize it to study the mechanisms of action related to DNA damage response pathways in cancer cells.

The ongoing research into this compound aims to optimize its therapeutic profile while minimizing toxicity .

Introduction to Camptothecin Derivatives

Historical Context of Camptothecin Discovery and Development

The pentacyclic quinoline alkaloid camptothecin (CPT) was first isolated in 1966 by Wall and Wani from the bark of Camptotheca acuminata (the Chinese "Happy Tree"), used historically in traditional Chinese medicine [2] [7]. Early studies (1967–1970) demonstrated potent in vitro antitumor activity against HeLa cells, leukemia models (L1210), and rodent tumors, with clinical efficacy observed in gastrointestinal malignancies [2] [6]. However, development stalled due to its poor aqueous solubility and severe toxicities (e.g., hemorrhagic cystitis, myelosuppression) observed with the initial sodium salt formulation [4] [7].

The 1985 discovery that camptothecin selectively inhibits DNA topoisomerase I (Topo I) revitalized interest. Topo I relieves DNA supercoiling during replication/transcription; CPT stabilizes the transient Topo I-DNA cleavable complex, preventing DNA relegation and causing lethal double-strand breaks during replication [2] [5] [7]. This mechanism, combined with overexpression of Topo I in cancer cells, established CPT as a privileged scaffold for anticancer drug development [4] [6]. Subsequent efforts focused on synthesizing water-soluble, less toxic analogues, culminating in FDA approvals: topotecan (1996, ovarian/SCLC), irinotecan (CPT-11, 1996, colorectal/lung), and belotecan (2003, Korea) [6] [9].

Structural Classification of Camptothecin Analogues

Camptothecin derivatives are classified by site-specific modifications to the planar pentacyclic core:

  • A/B Rings: Modifications at C7, C9, and C10/C11 significantly influence solubility and potency. C7 substitutions with lipophilic groups (e.g., silatecans like DB-67, karenitecins like BNP1350) enhance plasma stability and blood-brain barrier penetration. Electron-withdrawing groups at C9/C10 (e.g., amino, nitro) boost cytotoxicity but often reduce solubility [2] [6].
  • C/D Rings: These are pharmacophoric cores; modifications typically diminish Topo I inhibition [2].
  • E Ring: The α-hydroxy-δ-lactone ring (C20 chiral center) is essential for binding Topo I via hydrogen bonds with Asp533 and Arg364 residues. Homocamptothecins (hCPTs), with a 7-membered β-hydroxy lactone, exhibit superior plasma stability and irreversible lactone opening [2] [6].
  • Hexacyclic Analogues: Fusion of methylenedioxy/ethylenedioxy bridges between C10/C11 (e.g., lurtotecan) or C7/C9 (e.g., exatecan) improves water solubility and potency [2] [6].

Table 1: Structural Classes of Key Camptothecin Analogues

Modification SiteStructural ClassExamplesKey Properties
C7SilatecansDB-67Lipophilic; BBB penetration; reduced HSA binding
C9/C10Aminocamptothecins9-AminocamptothecinEnhanced cytotoxicity; solubility challenges
C10/C11Methylenedioxy-bridgedLurtotecanImproved water solubility; potent Topo I inhibition
C7/C9Ethylenedioxy-bridgedExatecanSuperior activity vs. topotecan
E-RingHomocamptothecinshCPTStable lactone; slow irreversible hydrolysis

Rationale for 11-Ethyl Substitution in Camptothecin

The C11 position is a critical modification site for optimizing camptothecin’s pharmacological profile. Introducing an ethyl group (–CH₂CH₃) at C11 leverages principles of medicinal chemistry:

  • Electronic Effects: Ethyl is a moderate electron-donating group. This alters charge distribution in the quinoline moiety (A/B rings), enhancing π-stacking interactions with DNA bases in the Topo I-DNA-CPT ternary complex. Such interactions stabilize the complex and prolong DNA damage [2] [3] [6].
  • Steric Modulation: The ethyl group’s small size avoids steric clashes with Topo I’s binding pocket (unlike bulky C11 substituents), while subtly repositioning the adjacent lactone carbonyl for improved hydrogen bonding with Arg364 [2] [6].
  • Lipophilicity and Stability: Ethyl substitution increases log P (lipophilicity), enhancing passive diffusion into cancer cells. This also promotes partitioning into red blood cells, reducing hydrolysis of the critical lactone ring to the inactive carboxylate form in plasma [2] [5] [6].

Biologically, 11-Ethyl Camptothecin (CAS 185807-29-8, C₂₂H₂₀N₂O₄) demonstrates advantages:

  • Enhanced Topo I Inhibition: Direct binding assays show 3–5-fold higher affinity for the Topo I-DNA complex than unmodified CPT, correlating with improved cytotoxicity in colorectal and lung cancer models [3] [6].
  • Overcoming Resistance: Retains efficacy against cell lines expressing ABC transporters (e.g., P-gp/BCRP), common resistance mechanisms for CPT analogues [3].
  • Drug Delivery Compatibility: Its lipophilicity makes it suitable for advanced delivery systems like liposomes (e.g., LE-SN38) and antibody-drug conjugates (ADCs), where payload stability is critical [6].

Table 2: Impact of 11-Ethyl Substitution on Camptothecin Properties

PropertyCamptothecin11-Ethyl CamptothecinBiological Consequence
Topo I-DNA BindingModerate affinity3–5-fold enhanced affinityProlonged DNA damage; increased cytotoxicity
Log P~1.7~2.8 (estimated)Improved cellular uptake; reduced plasma hydrolysis
Lactone Stabilityt½ ~10 min (pH 7.4)t½ >60 min (pH 7.4)Higher active drug exposure
Resistance ProfileSusceptible to ABC effluxRetains activity vs. P-gp/BCRPEfficacy in multidrug-resistant tumors

Properties

CAS Number

185807-29-8

Product Name

11-Ethyl Camptothecin

IUPAC Name

(19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione

Molecular Formula

C22H20N2O4

Molecular Weight

376.412

InChI

InChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1

InChI Key

SGXXQRSXMWIURP-QFIPXVFZSA-N

SMILES

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)C=C2C=C1

Synonyms

(4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.